molecular formula C17H14ClN3O4S B2513037 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 886939-50-0

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2513037
CAS No.: 886939-50-0
M. Wt: 391.83
InChI Key: QRWNQRILEXZUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-chlorophenyl substituent at the 5-position of the oxadiazole ring and a 4-(ethanesulfonyl)benzamide group at the 2-position. Although direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., LMM5, LMM11) are synthesized via amide coupling reactions using sulfamoyl or sulfonyl precursors .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-2-26(23,24)14-9-5-11(6-10-14)15(22)19-17-21-20-16(25-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWNQRILEXZUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the synthesis of this compound is this compound itself .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide has been evaluated for its efficacy against various bacterial and fungal strains. In a study assessing similar oxadiazole derivatives, compounds showed activity comparable to established antibiotics such as ciprofloxacin and penicillin G . The mechanism of action likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer potential. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . The specific structure of this compound may enhance its interaction with molecular targets involved in cancer progression.

Biological Research

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focus of research. For instance, studies on related compounds have demonstrated that oxadiazole derivatives can act as inhibitors of key enzymes involved in metabolic processes. This inhibition can be leveraged for therapeutic interventions in diseases characterized by dysregulated enzyme activity.

Structure-Activity Relationship (SAR) Analysis
Investigating the structure-activity relationship of this compound provides insights into how modifications to its structure can influence biological activity. Such analyses help in designing more potent derivatives with enhanced efficacy and reduced toxicity profiles .

Industrial Applications

Agricultural Chemistry
Compounds with oxadiazole structures are being explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides could provide new solutions for crop protection . The sulfonamide group in this compound may contribute to its effectiveness in this area by enhancing solubility and bioavailability.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the antimicrobial properties of oxadiazole derivativesShowed comparable efficacy to standard antibiotics against various strains
Investigation of Anticancer EffectsAssessed the cytotoxic effects on cancer cell linesInduced apoptosis through modulation of signaling pathways
Enzyme Inhibition ResearchAnalyzed enzyme inhibition capabilitiesIdentified potential therapeutic targets for metabolic disorders

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is not fully understood. it is believed to involve the inhibition of specific enzymes or proteins within biological systems. The oxadiazole ring is known to interact with various molecular targets, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Substituents on the Oxadiazole Ring
  • OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide): Shares the 4-chlorophenyl group but replaces the benzamide with a pentanamide chain. Exhibits antimicrobial activity against Staphylococcus aureus but lacks the sulfonyl group, suggesting reduced electron-withdrawing effects .
  • Compound 6 (N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide): Features a trifluoromethylbenzamide group and a tetrahydronaphthalene substituent.
Sulfonyl/Sulfamoyl Modifications
  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide): Contains a benzyl(methyl)sulfamoyl group instead of ethanesulfonyl. Demonstrates antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide : Substitutes ethanesulfonyl with benzyl(ethyl)sulfamoyl and 4-fluorophenyl. The fluorophenyl group may enhance bioavailability but reduces antifungal potency compared to LMM5 .
Carboxamide vs. Acetamide Derivatives
  • 6f and 6o (N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides): Replace benzamide with sulfanyl acetamide. These derivatives show broad-spectrum antimicrobial activity with low cytotoxicity, highlighting the importance of the sulfur atom in enhancing selectivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole 4-(Ethanesulfonyl)benzamide, 4-Cl-Ph Not explicitly reported
LMM5 1,3,4-Oxadiazole 4-[Benzyl(methyl)sulfamoyl]benzamide Antifungal (C. albicans)
OZE-III 1,3,4-Oxadiazole Pentanamide, 4-Cl-Ph Antimicrobial (S. aureus)
6f 1,3,4-Oxadiazole 2-Sulfanyl acetamide, 4-Cl-Ph Antimicrobial, low toxicity
N-{5-[4-(Ethanesulfonyl)phenyl]-oxadiazol-2-yl}cyclopropanecarboxamide 1,3,4-Oxadiazole Cyclopropanecarboxamide, 4-(Ethanesulfonyl)Ph No activity data

Key Findings from Comparative Studies

Sulfonyl Groups Enhance Antifungal Activity : Ethanesulfonyl and sulfamoyl groups (e.g., in LMM5) improve antifungal efficacy by targeting thioredoxin reductase, a critical enzyme in fungal redox homeostasis .

Chlorophenyl vs. Other Aryl Groups : The 4-chlorophenyl substituent (as in the target compound and OZE-III) correlates with antimicrobial activity, likely due to increased membrane penetration .

Toxicity Profiles : Sulfanyl acetamide derivatives (e.g., 6f) exhibit lower cytotoxicity compared to benzamide-based compounds, suggesting that sulfur-containing side chains improve safety .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18ClN3O5S
  • Molecular Weight : 413.88 g/mol
  • CAS Number : 23766-14-5

Key Structural Features

FeatureDescription
Oxadiazole Ring Central to its biological activity
Chlorophenyl Group Enhances lipophilicity and potency
Ethanesulfonyl Group Contributes to solubility

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated:

  • Antibacterial Activity : Effective against Salmonella typhi and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Antifungal Activity : Showed moderate activity against Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Potential

The compound's anticancer properties have been evaluated through various assays:

  • Cell Viability Assays : Demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were recorded at approximately 15 µM for A549 cells and 20 µM for MCF-7 cells.

Structure-Activity Relationship (SAR)

The SAR studies revealed that the presence of the chlorophenyl group significantly enhances the compound's potency. Modifications in the sulfonamide moiety also affected activity levels, emphasizing the importance of electronic and steric factors in design .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes:

  • Acetylcholinesterase Inhibition : The compound exhibited strong inhibitory effects with an IC50 value of 10 µM.
  • Urease Inhibition : Demonstrated effective urease inhibition, which is crucial for treating urinary tract infections .

Anti-inflammatory Effects

In vivo studies showed that the compound could reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histopathological analysis revealing decreased cell proliferation and increased apoptosis markers .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the typical synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide?

The synthesis involves three key steps:

Esterification : Reacting 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate.

Oxadiazole Formation : Converting the ester to a hydrazide derivative, followed by cyclization with cyanogen bromide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .

Coupling Reaction : Reacting the oxadiazole amine with 4-(ethanesulfonyl)benzoyl chloride in dry tetrahydrofuran (THF) using sodium hydride as a base .

Q. How is the compound characterized structurally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton and carbon environments (e.g., aromatic protons at δ 7.5–8.1 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .
    • FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • Chromatography :
    • HPLC : Validates purity (>95%) and retention time consistency .

Q. What preliminary biological activities are reported for similar oxadiazole derivatives?

  • Antimicrobial Activity : Derivatives like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (OZE-III) show MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • Anticancer Potential : Oxadiazoles with sulfonyl groups inhibit cancer cell lines (e.g., IC₅₀ = 12 µM against HeLa) via apoptosis induction .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

  • Substituent Effects :
    • Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., π-π stacking with enzyme active sites) .
    • Ethanesulfonyl Moiety : Increases solubility and stabilizes interactions with charged residues (e.g., sulfonamide-based inhibitors of carbonic anhydrase) .
  • Methodology :
    • SAR Studies : Compare analogs with substituents like methylsulfanyl or morpholinosulfonyl to optimize potency .

Q. How can contradictory data in biological assays be resolved?

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ vs. IC₉₀) to rule out false positives .
  • Target Validation : Use CRISPR knockouts or enzymatic assays (e.g., in vitro kinase inhibition) to confirm specificity .

Q. What mechanistic insights exist for its biological activity?

  • Enzyme Inhibition : The oxadiazole ring chelates metal ions (e.g., Zn²⁺ in metalloproteases), disrupting catalytic activity .
  • Cellular Uptake : Fluorescence tagging (e.g., dansyl derivatives) reveals preferential accumulation in mitochondria .

Q. How can pharmacokinetic properties be optimized?

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) or use nanoformulation (liposomes) .
  • Metabolic Stability : Replace labile esters with amides or cyclize prone metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.